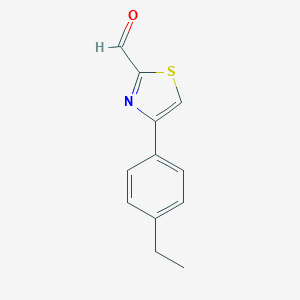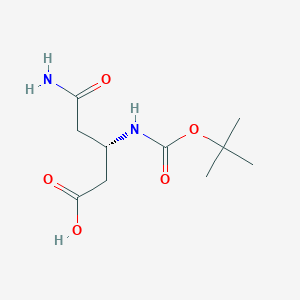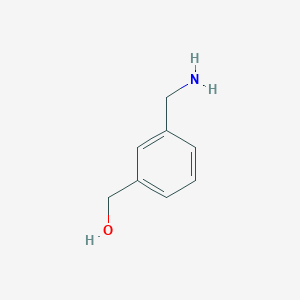
4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an ethyl-substituted phenyl group attached to the thiazole ring, along with an aldehyde functional group at the 2-position of the thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For this compound, the starting materials might include 4-ethylbenzaldehyde and thioamide, which undergo cyclization under acidic or basic conditions to form the thiazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Hantzsch synthesis, utilizing continuous flow reactors to enhance yield and purity
Analyse Des Réactions Chimiques
Types of Reactions: 4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can participate in electrophilic aromatic substitution reactions, where the ethylphenyl group can be further functionalized.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Electrophiles such as halogens or nitro groups under acidic conditions
Major Products:
Oxidation: 4-(4-Ethylphenyl)-1,3-thiazole-2-carboxylic acid
Reduction: 4-(4-Ethylphenyl)-1,3-thiazole-2-methanol
Substitution: Various substituted thiazole derivatives depending on the electrophile used
Applications De Recherche Scientifique
4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives, which are of interest for their potential biological activities.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Thiazole derivatives, including this compound, are investigated for their potential as antimicrobial, anti-inflammatory, and anticancer agents.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The thiazole ring can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, which can influence its binding affinity and specificity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to enzyme inhibition or modulation of protein function.
Comparaison Avec Des Composés Similaires
- 4-(4-Methylphenyl)-1,3-thiazole-2-carbaldehyde
- 4-(4-Chlorophenyl)-1,3-thiazole-2-carbaldehyde
- 4-(4-Bromophenyl)-1,3-thiazole-2-carbaldehyde
Comparison: 4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity compared to its methyl, chloro, or bromo analogs. The ethyl group may enhance lipophilicity, potentially improving membrane permeability and bioavailability in biological systems.
Propriétés
IUPAC Name |
4-(4-ethylphenyl)-1,3-thiazole-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS/c1-2-9-3-5-10(6-4-9)11-8-15-12(7-14)13-11/h3-8H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNORSZRHYIUUMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1'-Boc-6-chlorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one](/img/structure/B112484.png)



![1-Boc-4-[(4-cyanophenyl)amino]-piperidine](/img/structure/B112488.png)


![4-amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B112496.png)






